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molecular formula C16H32O2S B017306 Tetradecylthioacetic acid CAS No. 2921-20-2

Tetradecylthioacetic acid

Cat. No. B017306
M. Wt: 288.5 g/mol
InChI Key: IPBCWPPBAWQYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741966B2

Procedure details

A solution of tetradecylsulfanyl-acetic acid (1.50 g, 520 mmol) in dry THF (10 ml) was added drop wise to a suspension of LiAlH4 (0.40 g, 10.4 mmol) in dry THF (30 ml) at 0° C. The mixture was stirred at 0° C. for one hour and then at ambient temperature for 18 hours. Saturated NH4Cl (40 ml) was added, and the resulting mixture was filtered through a short pad of celite. The phases were separated and the aqueous layer was extracted with diethyl ether (50 ml). The combined organic phases was washed with brine (50 ml), dried (Na2SO4) and concentrated in vacuo. Purification by flash chromatography on silica gel (heptane:EtOAc 4:1) afforded 0.76 g (54%) of the title compound as a colourless solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:15][CH2:16][C:17](O)=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH4+].[Cl-]>C1COCC1>[CH2:1]([S:15][CH2:16][CH2:17][OH:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)SCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through a short pad of celite
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (50 ml)
WASH
Type
WASH
Details
The combined organic phases was washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (heptane:EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)SCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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